molecular formula C26H32N2O3 B12042586 N-(2,5-dimethylphenyl)-4-hydroxy-1-octyl-2-oxo-1,2-dihydroquinoline-3-carboxamide

N-(2,5-dimethylphenyl)-4-hydroxy-1-octyl-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B12042586
M. Wt: 420.5 g/mol
InChI Key: RZQSJTHUOZJLOI-UHFFFAOYSA-N
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Description

    Reagents: Hydroxylating agents (e.g., hydrogen peroxide)

    Conditions: Basic medium, controlled temperature

    Reaction: Hydroxylation of quinoline

  • Step 3: Attachment of Octyl Chain

      Reagents: Octyl bromide

      Conditions: Nucleophilic substitution, solvent (e.g., DMF)

      Reaction: Alkylation to introduce the octyl chain

  • Industrial Production Methods

    Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the desired purity.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-(2,5-dimethylphenyl)-4-hydroxy-1-octyl-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the hydroxy group and the octyl chain. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

    • Step 1: Synthesis of Quinoline Core

        Reagents: Aniline, ethyl acetoacetate

        Conditions: Acidic medium, reflux

        Reaction: Formation of quinoline through cyclization

    Chemical Reactions Analysis

    Types of Reactions

    N-(2,5-dimethylphenyl)-4-hydroxy-1-octyl-2-oxo-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:

    • Oxidation: : The hydroxy group can be oxidized to form a ketone.

        Reagents: Oxidizing agents (e.g., potassium permanganate)

        Conditions: Acidic or basic medium

        Products: Ketone derivatives

    • Reduction: : The carbonyl group can be reduced to form an alcohol.

        Reagents: Reducing agents (e.g., sodium borohydride)

        Conditions: Mild temperature

        Products: Alcohol derivatives

    • Substitution: : The octyl chain can be substituted with other alkyl groups.

        Reagents: Alkyl halides

        Products: Substituted quinoline derivatives

    Scientific Research Applications

    N-(2,5-dimethylphenyl)-4-hydroxy-1-octyl-2-oxo-1,2-dihydroquinoline-3-carboxamide has a wide range of applications in scientific research:

      Chemistry: Used as a building block for the synthesis of more complex molecules.

      Biology: Investigated for its potential as an antimicrobial agent.

      Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

      Industry: Utilized in the development of new materials and chemical processes.

    Mechanism of Action

    The mechanism of action of N-(2,5-dimethylphenyl)-4-hydroxy-1-octyl-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The hydroxy group and quinoline core play crucial roles in binding to enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

    Comparison with Similar Compounds

    Similar Compounds

      N-(2,5-dimethylphenyl)thioureido Acid Derivatives: Known for their antimicrobial properties.

      N,N-Dialkyl Amides: Versatile synthons used in various organic syntheses.

    Uniqueness

    N-(2,5-dimethylphenyl)-4-hydroxy-1-octyl-2-oxo-1,2-dihydroquinoline-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

    Properties

    Molecular Formula

    C26H32N2O3

    Molecular Weight

    420.5 g/mol

    IUPAC Name

    N-(2,5-dimethylphenyl)-4-hydroxy-1-octyl-2-oxoquinoline-3-carboxamide

    InChI

    InChI=1S/C26H32N2O3/c1-4-5-6-7-8-11-16-28-22-13-10-9-12-20(22)24(29)23(26(28)31)25(30)27-21-17-18(2)14-15-19(21)3/h9-10,12-15,17,29H,4-8,11,16H2,1-3H3,(H,27,30)

    InChI Key

    RZQSJTHUOZJLOI-UHFFFAOYSA-N

    Canonical SMILES

    CCCCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=C(C=CC(=C3)C)C)O

    Origin of Product

    United States

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